![molecular formula C14H10N2O5 B2525291 2-氨基-4-(呋喃-2-基)-6-(羟甲基)-8-氧代-4,8-二氢吡喃并[3,2-b]吡喃-3-腈 CAS No. 873570-71-9](/img/structure/B2525291.png)

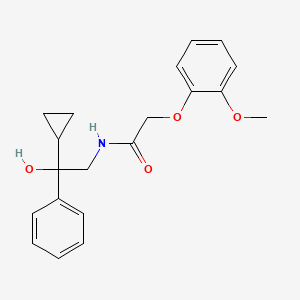

2-氨基-4-(呋喃-2-基)-6-(羟甲基)-8-氧代-4,8-二氢吡喃并[3,2-b]吡喃-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-Amino-4-(furan-2-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a multifaceted molecule that has been the subject of various synthetic methods due to its potential applications in pharmaceuticals and materials science. The compound features a fused pyrano[3,2-b]pyran ring system, which is a common structural motif in natural products and synthetic pharmaceuticals.

Synthesis Analysis

The synthesis of related pyrano[3,2-b]pyran derivatives has been achieved through different methods. A catalyst-free combinatorial library synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives was developed using a four-component reaction in water at ambient temperature, demonstrating the potential for environmentally friendly synthetic routes . Similarly, 2-Amino-4,5-dihydro-3-furancarbonitriles were reacted with dibenzoyldiazomethane in the presence of rhodium(II) acetate to yield furo[2,3-b]pyran-3a-carbonitriles, showcasing a method that involves transition metal catalysis . Another approach for synthesizing 6-amino-4-aryl-2R-4H-furo[2,3-b]pyran-5-carbonitriles was based on the condensation of 3-arylmethylene-3H-furan-2-ones with malononitrile, indicating the versatility of the synthetic strategies .

Molecular Structure Analysis

The structural characterization of these compounds is crucial for understanding their properties and potential applications. One study provided a clean synthesis of 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitriles and performed a detailed structural analysis using FT-IR, 1H, 13C NMR spectroscopy, and X-ray crystallography. The crystallographic analysis revealed the formation of a dimer through weak intermolecular hydrogen bonds, forming a 14-membered ring with a centrosymmetric form .

Chemical Reactions Analysis

The reactivity of the pyrano[3,2-b]pyran ring system allows for various chemical transformations. The studies mentioned do not provide explicit details on further chemical reactions specific to 2-Amino-4-(furan-2-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile, but the methodologies used for related compounds suggest that such transformations could be feasible under the right conditions, such as the use of dibenzoyldiazomethane or malononitrile as reactants .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The use of green chemistry principles, such as catalyst-free reactions in water and ultrasound-promoted synthesis in aqueous media, highlights the potential for developing environmentally benign processes with excellent yields and functional group tolerance. These methods also emphasize the importance of selectivity and experimental simplicity in the synthesis of pyrano[3,2-b]pyran derivatives .

科学研究应用

合成方法

使用SiO2–OSO3H纳米粒子的单罐合成: 使用纳米二氧化硅硫酸(SiO2–OSO3H纳米粒子)进行三组分反应,合成2-氨基-8-氧代-4,8-二氢吡喃并[3,2-b]吡喃-3-腈衍生物。该方法提高了产率,并可回收催化剂用于后续反应 (Sadeghi et al., 2014).

与亚烷基膦酸酯的区域选择性缩合: 该化合物通过使5,6-二呋喃-2'-基-3-氧代-2,3-二氢哒嗪-4-腈与酯和酮磷叶立德反应区域选择性合成 (Abdou et al., 2005).

生物学和化学性质

抗菌和抗氧化特性: 使用多组分反应合成的2-氨基-4-烷基/芳基-6-(羟甲基)-8-氧代吡喃并[3,2-b]吡喃-3-腈表现出显着的抗菌和抗氧化特性。这些衍生物对金黄色葡萄球菌等细菌表现出很强的活性,并通过DPPH自由基清除法测定具有显着的抗氧化活性 (Memar et al., 2020).

晶体结构分析: X射线衍射技术已用于确定相关腈化合物的晶体结构。这些分析提供了对分子构象和稳定性的见解,这对了解化学性质和潜在应用至关重要 (Sharma et al., 2015).

绿色化学和合成

- 使用纳米Si–Mg–氟磷灰石催化剂的绿色合成: 该化合物使用绿色化学方法合成,该方法的特点是芳香族或脂肪族醛、曲酸和丙二腈在回流条件下由掺杂有Si和Mg(Si–Mg–FA)的纳米氟磷灰石催化。该工艺强调高产率、短反应时间和生态友好方法 (Vafajoo et al., 2014).

结构和光学性质

- 薄膜分析: 某些衍生物(如2-氨基-5-氧代-4,5-二氢吡喃并[3,2-c]色满烯-3-腈)的结构和光学性质已在薄膜中得到研究。这些研究对于光伏和电子设备的潜在应用至关重要 (Zeyada et al., 2016).

光伏应用

- 用于有机-无机光电二极管制造: 对4H-吡喃并[3,2-c]喹啉衍生物的光伏特性的研究,包括它们在制造有机-无机光电二极管中的应用,突出了该化合物在可再生能源和先进材料技术领域的潜在用途 (El-Nahass et al., 2016).

未来方向

Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives have a wide range of interesting biological activities and their potential in drug discovery has inspired a wide array of synthetic work . The conception of a new modified polycyclic framework based on this core structure has stimulated extensive effort and attention .

属性

IUPAC Name |

2-amino-4-(furan-2-yl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O5/c15-5-8-11(10-2-1-3-19-10)13-12(21-14(8)16)9(18)4-7(6-17)20-13/h1-4,11,17H,6,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHJJJSUCMMJJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(furan-2-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{1-[(2-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether](/img/structure/B2525208.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-chlorobenzenesulfonate](/img/structure/B2525209.png)

![3-(tert-butyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2525212.png)

![5-Phenyl-3,4,5,7,9,16-hexaazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2(6),3,7,10(15),11,13-heptaene](/img/structure/B2525218.png)

![2-{[3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2525221.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2525222.png)

![3,5-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2525223.png)

![N-(4-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2525224.png)

![[2-Chloro-6-(trifluoromethoxy)phenyl]methanol](/img/structure/B2525225.png)

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide](/img/structure/B2525227.png)

![Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate](/img/structure/B2525229.png)